molecular formula C36H47NO2Si2 B8099942 Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine

Cat. No.: B8099942
M. Wt: 581.9 g/mol
InChI Key: LQCXFYYRSBGTJM-UHFFFAOYSA-N
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Description

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine ( 189279-33-2) is a high-purity chemical intermediate of significant value in synthetic organic and medicinal chemistry. Its molecular structure incorporates two tert-butyldiphenylsilyl (TBDPS) ether groups, a class of protecting agents known for their exceptional stability under a wide range of reaction conditions, including aqueous acid and base, various oxidizing and reducing environments, and exposure to electrophiles and radicals . The primary research application of this compound is as a multifunctional, protected building block for the synthesis of complex molecules. The TBDPS groups effectively mask the hydroxyl functionalities of the precursor diethanolamine, allowing for selective manipulation of the central amine group. This enables researchers to incorporate the amine into a target molecular framework while the alcohol groups remain shielded from unwanted side reactions. Once the desired synthetic steps involving the amine are complete, the robust TBDPS protecting groups can be cleanly removed using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), to regenerate the free alcohols . This controlled protection and deprotection strategy is indispensable in multi-step synthesis. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47NO2Si2/c1-35(2,3)40(31-19-11-7-12-20-31,32-21-13-8-14-22-32)38-29-27-37-28-30-39-41(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26,37H,27-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXFYYRSBGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Protecting Group in Synthesis

TBDPS-amine serves as a protecting group for amines in organic synthesis. The tert-butyldiphenylsilyl group can be easily introduced and subsequently removed under mild acidic conditions, making it ideal for multi-step synthesis processes. This capability is particularly useful in complex molecule synthesis where selective protection of functional groups is necessary.

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityEase of RemovalCommon Use
TBDPSHighMild AcidAmines
TBSModerateStrong AcidAlcohols
BOCLowMild BaseAmines

Synthesis of Active Pharmaceutical Ingredients (APIs)

TBDPS-amine is frequently employed in the synthesis of various APIs. For instance, it has been utilized in the preparation of rapamycin derivatives, which are crucial in immunosuppressive therapies. The method involves reacting rapamycin with TBDPS-amine derivatives to yield silyl-protected compounds that can be deprotected to obtain active forms with high purity and yield.

Case Study: Rapamycin Derivative Synthesis

In a notable study, TBDPS-amine was used to synthesize a rapamycin derivative through a multi-step reaction involving triflation and subsequent deprotection. The process demonstrated improved yields (up to 52%) compared to traditional methods, highlighting TBDPS's effectiveness as a protecting group in pharmaceutical chemistry .

Silane Coupling Agent

In materials science, TBDPS-amine can act as a silane coupling agent, enhancing adhesion between organic polymers and inorganic materials. This application is particularly valuable in the development of composite materials where improved mechanical properties are desired.

Table 2: Applications in Material Science

ApplicationDescription
Adhesion PromoterEnhances bonding between polymers and substrates
Surface ModificationModifies surface properties for improved functionality
Composite Material DevelopmentImproves mechanical strength and durability

Analytical Chemistry

TBDPS-amine is also utilized in analytical chemistry as a derivatizing agent for amine detection. Its ability to form stable derivatives allows for enhanced sensitivity and specificity in chromatographic analyses.

Mechanism of Action

The mechanism by which Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

  • Pathways: It may influence metabolic pathways, particularly those involving silyl-protected intermediates.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include silyl-protected amines (e.g., TBDMS derivatives) and non-silyl compounds (e.g., dimethoxyethyl derivatives). Below is a comparative analysis:

Table 1: Comparative Properties of Bis(2-((tert-Butyldiphenylsilyl)oxy)ethyl)amine and Analogues
Compound Protecting Group Molecular Weight* Cleavage Method Solubility Key Applications
Bis(2-((TBDPS)oxy)ethyl)amine tert-Butyldiphenylsilyl ~600 (estimated) TBAF (strong fluoride) Low (organic) Peptide/nucleoside synthesis
Amine derivative of 2-(tert-butyldimethylsilyl)oxy (from ) tert-Butyldimethylsilyl (TBDMS) ~300–400 (estimated) Mild fluoride (e.g., KF) Moderate Pharmaceutical intermediates
Bis(2,2-dimethoxyethyl)amine () Dimethoxyethyl 193.24 Acidic hydrolysis High (polar) General organic synthesis

Stability and Reactivity

  • TBDPS vs. TBDMS : The tert-butyldiphenylsilyl group offers superior stability under acidic and oxidative conditions compared to TBDMS due to its bulkier diphenyl substituents. However, TBDPS requires stronger fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) for cleavage, whereas TBDMS is removed under milder conditions (e.g., KF) .
  • Non-silyl Analogues: Bis(2,2-dimethoxyethyl)amine lacks silicon, resulting in higher polarity and solubility in aqueous media. Its dimethoxyethyl groups are cleaved via acidic hydrolysis, making it less suitable for prolonged protection but advantageous in temporary masking strategies .

Case Studies from Evidence

  • : A Boc-protected TBDPS-amine derivative (CAS 85909-05-3) was synthesized for peptide backbone modification, highlighting the compound’s role in stabilizing reactive intermediates during multi-step reactions .
  • : A purine derivative with multiple TBDMS groups demonstrates the preference for smaller silyl groups in nucleotide synthesis, where steric bulk could hinder enzymatic processing .

Limitations and Trade-offs

  • TBDPS Drawbacks : High molecular weight and low solubility limit its use in aqueous-phase reactions.
  • TBDMS Advantages : Lower steric hindrance facilitates reactions in constrained environments, as seen in ’s intermediates for biphenyl derivatives .

Biological Activity

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine, often abbreviated as TBDPS-amine, is a silane-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBDPS-amine is characterized by its unique structure, which includes a tert-butyldiphenylsilyl group attached to an ethylamine backbone. This structural motif is significant as it influences the compound's solubility, stability, and interaction with biological targets.

  • Chemical Formula : C₃₆H₄₇N₁O₂Si₂
  • Molecular Weight : 605.00 g/mol

Synthesis

The synthesis of TBDPS-amine typically involves the protection of amine groups using silyl groups, followed by selective deprotection to yield the final product. The synthetic pathway often includes:

  • Protection of Amine : Using tert-butyldiphenylsilyl chloride in the presence of a base.
  • Formation of Ethyl Linkage : Reaction with ethylene glycol derivatives.
  • Deprotection : Removal of silyl groups under acidic conditions.

Anticancer Properties

Recent studies have demonstrated that TBDPS-amine exhibits significant cytostatic effects in various cancer cell lines. Its mechanism primarily involves the inhibition of specific enzymes critical for cancer cell proliferation.

  • Mechanism of Action : TBDPS-amine is thought to inhibit DOT1L (Disruptor of telomeric silencing 1-like), an enzyme involved in histone methylation that plays a role in gene expression regulation in cancer cells. Inhibition of DOT1L leads to decreased levels of H3K79 methylation, which is associated with reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies :
    • Inhibition assays conducted on MLL-rearranged leukemia cell lines showed that TBDPS-amine significantly reduced cell viability at concentrations as low as 0.1 µM, demonstrating its potency as an anticancer agent .
    • A comparative study with other known inhibitors revealed that TBDPS-amine had a comparable IC50 value to EPZ-5676, a well-characterized DOT1L inhibitor .
  • In Vivo Studies :
    • Animal models treated with TBDPS-amine displayed reduced tumor size and improved survival rates compared to control groups, indicating its potential for therapeutic applications .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of TBDPS-amine suggests high metabolic stability due to its bulky silyl groups, which protect against rapid degradation. Studies indicate a half-life increase when compared to other similar compounds, making it a candidate for further development .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its mechanism involving DOT1L inhibition presents a novel approach to targeting epigenetic modifications in cancer therapy.

Preparation Methods

Silylation of Diethanolamine Derivatives

This method involves silylating the hydroxyl groups of diethanolamine (HN(CH₂CH₂OH)₂) followed by deprotection of the amine (if protected).

Procedure :

  • Amine Protection : Diethanolamine is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

    HN(CH₂CH₂OH)₂+Boc2OTEA, THFBoc-N(CH₂CH₂OH)₂\text{HN(CH₂CH₂OH)₂} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, THF}} \text{Boc-N(CH₂CH₂OH)₂}
  • Silylation : The Boc-protected diethanolamine reacts with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in dichloromethane (DCM) using imidazole as a base.

    Boc-N(CH₂CH₂OH)₂+2TBDPS-ClImidazole, DCMBoc-N(CH₂CH₂OTBDPS)₂\text{Boc-N(CH₂CH₂OH)₂} + 2 \, \text{TBDPS-Cl} \xrightarrow{\text{Imidazole, DCM}} \text{Boc-N(CH₂CH₂OTBDPS)₂}
  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM.

    Boc-N(CH₂CH₂OTBDPS)₂TFA, DCMHN(CH₂CH₂OTBDPS)₂\text{Boc-N(CH₂CH₂OTBDPS)₂} \xrightarrow{\text{TFA, DCM}} \text{HN(CH₂CH₂OTBDPS)₂}

Key Data :

  • Yield: 85–92% after column chromatography.

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃) δ 7.65–7.45 (m, 20H, aromatic), 3.75 (t, 4H, CH₂O), 2.85 (t, 4H, CH₂N), 1.05 (s, 18H, t-Bu).

Direct Alkylation of Ethylenediamine

An alternative route employs alkylation of ethylenediamine with 2-((tert-butyldiphenylsilyl)oxy)ethyl bromide.

Procedure :

  • Synthesis of Alkylating Agent : 2-Bromoethanol is silylated with TBDPS-Cl in DCM using imidazole.

    HOCH₂CH₂Br+TBDPS-ClImidazoleTBDPS-OCH₂CH₂Br\text{HOCH₂CH₂Br} + \text{TBDPS-Cl} \xrightarrow{\text{Imidazole}} \text{TBDPS-OCH₂CH₂Br}
  • Alkylation : Ethylenediamine reacts with two equivalents of TBDPS-OCH₂CH₂Br in acetonitrile with potassium carbonate.

    H₂NCH₂CH₂NH₂+2TBDPS-OCH₂CH₂BrK₂CO₃, MeCNHN(CH₂CH₂OTBDPS)₂\text{H₂NCH₂CH₂NH₂} + 2 \, \text{TBDPS-OCH₂CH₂Br} \xrightarrow{\text{K₂CO₃, MeCN}} \text{HN(CH₂CH₂OTBDPS)₂}

Key Data :

  • Yield: 70–78%.

  • Side Products: Over-alkylation to tertiary amines minimized by stoichiometric control.

Optimization and Mechanistic Insights

Base Selection in Silylation

Imidazole and DBU (1,8-diazabicycloundec-7-ene) are preferred for silylation due to their non-nucleophilic nature, which prevents side reactions with the amine. DBU enhances reaction rates in polar aprotic solvents like DMF.

Solvent Effects

  • DCM : Ideal for TBDPS-Cl due to its low polarity, reducing hydrolysis.

  • THF : Facilitates Boc protection but requires anhydrous conditions.

Purification Challenges

The product’s high molecular weight (581.93 g/mol) and hydrophobicity necessitate silica gel chromatography with hexane/ethyl acetate gradients.

Comparative Analysis of Methods

ParameterSilylation of DiethanolamineAlkylation of Ethylenediamine
Yield 85–92%70–78%
Purity >95% (NMR)85–90% (HPLC)
Scalability High (multi-gram)Moderate (gram-scale)
Cost Moderate (Boc reagents)Low (alkyl bromides)

Applications in Advanced Synthesis

This compound is a key intermediate in:

  • Anticancer Agents : Serves as a scaffold for topoisomerase inhibitors.

  • Polymer Chemistry : Utilized in quaternary ammonium salts for antimicrobial hydrogels.

  • Asymmetric Catalysis : Modifies ligands for enantioselective transformations .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine to maximize yield?

  • Methodological Answer : The compound is typically synthesized via silylation of a diethanolamine precursor using tert-butyldiphenylsilyl chloride (TBDPS-Cl) under anhydrous conditions. Key steps include:

  • Using a base like imidazole or pyridine to scavenge HCl during silylation.
  • Maintaining a reaction temperature of 0–25°C in dry tetrahydrofuran (THF) or dichloromethane (DCM).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Critical Considerations : Excess TBDPS-Cl may lead to over-silylation; monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.05 ppm, singlet), diphenylsilyl (δ ~7.4–7.7 ppm, multiplet), and ethyleneoxy groups (δ ~3.6–3.8 ppm) confirm structure .
  • FT-IR : Absorbances at ~1100 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) validate silyl ether formation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion [M+H]⁺ .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (amine/silyl groups) .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of silyl ethers .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the steric bulk of the TBDPS group influence coordination chemistry applications?

  • Methodological Answer : The TBDPS group’s steric hindrance limits ligand-metal coordination to smaller metal ions (e.g., Cu⁺, Ag⁺) but stabilizes low-coordination complexes. Example applications:

  • Use in asymmetric catalysis by restricting substrate access to the metal center .
  • Compare with less bulky analogs (e.g., TMS-protected amines) to assess steric effects on catalytic activity .

Q. What strategies mitigate side reactions (e.g., desilylation) during multi-step syntheses?

  • Methodological Answer :

  • Acidic Conditions : Avoid protic acids (e.g., HCl, TFA); use Lewis acids (BF₃·Et₂O) to preserve silyl ethers .
  • Protection/Deprotection : Introduce acid-labile groups (e.g., Boc) upstream, allowing selective TBDPS removal with fluoride sources (e.g., TBAF) .
  • Kinetic Monitoring : Track desilylation via ²⁹Si NMR (δ ~18–20 ppm for intact TBDPS) .

Q. How to resolve discrepancies in reported ¹H NMR chemical shifts across studies?

  • Methodological Answer :

  • Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₶) shift peaks by ±0.1–0.3 ppm .
  • Concentration/Temperature : Dilute samples (<10 mM) and standardize to 25°C to minimize aggregation-induced shifts .
  • Referencing : Calibrate spectra using internal standards (e.g., TMS at δ 0.00 ppm) .

Q. What mechanistic role does this amine play in nucleophilic substitution reactions?

  • Methodological Answer :

  • Base Catalyst : The amine’s lone pair facilitates deprotonation of alcohols or thiols, enhancing nucleophilicity in SN2 reactions .
  • Steric Directionality : TBDPS groups orient substrates spatially, favoring regioselective substitutions (e.g., β-selectivity in glycosylation) .

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